
1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride
Overview
Description
1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride (1-CPME) is an organic compound belonging to the class of amines, and is a derivative of the phenethylamine family. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of about 183°C. 1-CPME has been used in a variety of research applications, including as a ligand for G-protein-coupled receptors, as an inhibitor of monoamine oxidase (MAO) enzymes, and as a potential therapeutic agent for treating Parkinson’s disease.
Scientific Research Applications
Neurotransmitter Uptake Inhibition and Potential Antidepressant Activity
A class of compounds including 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has shown the ability to inhibit neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT), in rat brain imipramine receptor binding studies. This inhibition was most pronounced in derivatives with halogen or methoxy substituents on the aryl ring, suggesting potential antidepressant activity. These compounds were evaluated in various rodent models, including the antagonism of reserpine-induced hypothermia and the ability to reduce noradrenergic responsiveness in the rat pineal gland. One of the derivatives, identified as venlafaxine, is undergoing clinical evaluation due to its acute effect observed in the rat pineal gland, indicative of a rapid onset of antidepressant activity (Yardley et al., 1990).
Novel Bicyclic Compound with Antidepressant Biochemical Profile
The novel bicyclic compound Wy-45,030, identified as an ethyl cyclohexanol derivative, has exhibited a neurochemical profile that predicts antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, without the antimuscarinic and other side effects common to tricyclic antidepressants. Its unique profile, devoid of significant affinity for various receptors associated with tricyclic antidepressant side effects, suggests it could offer antidepressant benefits without the typical side effects (Muth et al., 1986).
Analgesic and Anti-Inflammatory Applications
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds in this class, when tested at specific dosages, have shown significant anti-inflammatory and analgesic effects, suggesting potential therapeutic applications in managing pain and inflammation (Sondhi et al., 2009).
Catalysts for Ketone Reduction
Research into pincer-functionalized aminomethylbenzoquinoline ruthenium catalysts has led to the development of efficient catalysts for ketone reduction. These catalysts have been synthesized through a series of reactions starting from naphthylamine derivatives, showcasing their potential in facilitating chemical reactions with high selectivity and efficiency (Facchetti et al., 2016).
Cytotoxic and Anticancer Agents
A novel class of cytotoxic and anticancer agents has been identified in the form of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides and related compounds. These compounds have demonstrated significant cytotoxicity towards various cancer cell lines, with some showing promising in vivo activity against colon cancers. This research opens avenues for developing new cancer therapies based on these compounds' unique structures and mechanisms of action (Dimmock et al., 1998).
properties
IUPAC Name |
1-[3-chloro-4-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9;/h4-6,8-9H,2-3,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSTUHHIZYGKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CC2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



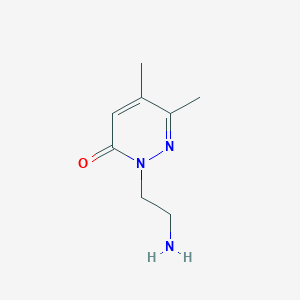
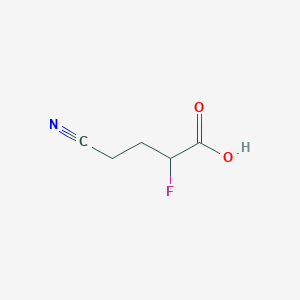
![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)
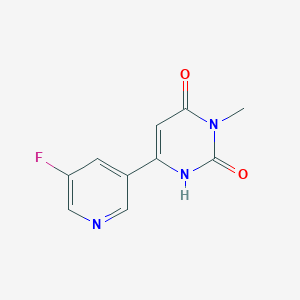
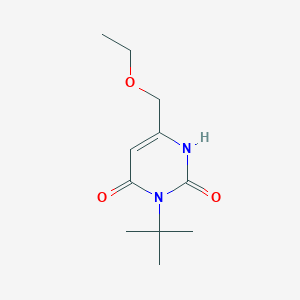
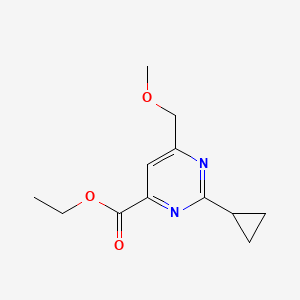
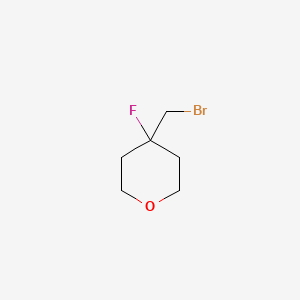
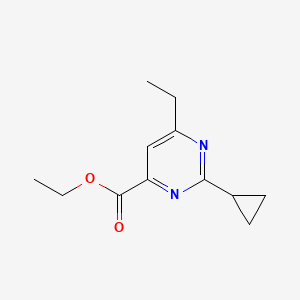

![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)
